4-Propylidene-L-glutamic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56973-40-1 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(2S)-2-amino-4-propylidenepentanedioic acid |
InChI |
InChI=1S/C8H13NO4/c1-2-3-5(7(10)11)4-6(9)8(12)13/h3,6H,2,4,9H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1 |
InChI Key |
WKTPEUFZYFCNLY-LURJTMIESA-N |
Isomeric SMILES |
CCC=C(C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CCC=C(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Occurrence and Natural Distribution of 4 Propylidene L Glutamic Acid
The natural occurrence of 4-Propylidene-L-glutamic acid is, based on current scientific literature, quite specific. Its presence has been confirmed in the fungal kingdom, with potential for broader distribution yet to be fully explored.
The initial discovery and isolation of this compound as a novel natural product were reported in the mid-1970s. Scientific investigation into the chemical constituents of various mushroom species led to its identification. A key study published in 1975 by Hatanaka and Katayama detailed the successful isolation of L-γ-propylidene-glutamic acid from the fruiting bodies of the fungus Mycena pura. nih.gov This discovery highlighted the role of fungi as a source of unusual amino acids.
The isolation process, as is typical for natural product chemistry, would have involved extraction of the fungal material with a suitable solvent, followed by various chromatographic techniques to separate the complex mixture of compounds. The structure of the novel amino acid was then elucidated using spectroscopic methods.
The primary documented natural source of this compound is the mushroom species Mycena pura. nih.gov Commonly known as the lilac bonnet, Mycena pura is a widespread saprotrophic fungus found in deciduous and coniferous forests. It is recognized for its variable cap color, which can range from lilac to pinkish or yellowish, and a distinct radish-like odor.
Mycena pura is known to produce a variety of secondary metabolites, and the presence of this compound is a notable aspect of its chemical profile. nih.gov The table below summarizes the key identification details of this fungal source.
| Feature | Description |
| Scientific Name | Mycena pura |
| Common Name | Lilac Bonnet |
| Family | Mycenaceae |
| Habitat | Deciduous and coniferous forests |
| Key Metabolite | This compound |
The biosynthesis of this unusual amino acid within Mycena pura is a subject for further biochemical investigation. The existence of such modified amino acids in fungi suggests specialized metabolic pathways that contribute to the ecological adaptation and chemical diversity of these organisms.
While the presence of this compound is established in the terrestrial fungus Mycena pura, its occurrence in marine environments is not well-documented in the currently available scientific literature. Marine ecosystems, including organisms like sponges, algae, and marine-derived bacteria and fungi, are known to be a prolific source of unique and structurally diverse natural products, including a vast array of unusual amino acids. nih.govmdpi.com
Marine invertebrates, for example, are known to contain a variety of bioactive peptides that sometimes incorporate non-proteinogenic amino acids. nih.gov Similarly, marine bacteria and fungi produce a wealth of secondary metabolites, some with novel amino acid components. nih.govresearchgate.net For instance, certain marine bacteria have been identified as producers of poly-γ-glutamic acid, a polymer of glutamic acid. nih.gov
However, a direct link or isolation of this compound specifically from a marine natural product system has not been reported in the reviewed literature. The vast and largely unexplored biodiversity of marine microorganisms suggests that the potential for discovering this and other novel alkylidene-substituted amino acids exists, but it remains a subject for future research and exploration in the field of marine natural products.
Biosynthesis and Metabolic Pathways of 4 Propylidene L Glutamic Acid
Proposed Biosynthetic Routes for 4-Propylidene-L-glutamic Acid
Direct and established biosynthetic routes for this compound have not been detailed in the available scientific literature. However, the biosynthesis of structurally related 4-substituted glutamic acid analogs can offer hypothetical models. For instance, the synthesis of various 4-substituted glutamic acid derivatives often involves the modification of a pre-existing glutamic acid scaffold.
It is plausible that the biosynthesis of this compound could proceed through the introduction of a three-carbon side chain at the C4 position of L-glutamic acid or a related intermediate. This process would likely involve a series of enzymatic reactions to first introduce and then modify the side chain to form the propylidene group. The specific enzymes and intermediates in such a pathway are yet to be identified.
Role of L-Glutamic Acid as a Precursor in Propylidene Derivative Biosynthesis
L-glutamic acid is a central molecule in amino acid metabolism and serves as a precursor for the synthesis of numerous other amino acids and nitrogen-containing compounds. nih.govnih.gov For example, L-glutamic acid is the primary precursor for the biosynthesis of proline. nih.gov While a direct role for L-glutamic acid as the immediate precursor to this compound is not definitively established, its foundational role in amino acid biosynthesis makes it a highly probable starting point or key intermediate.
The carbon skeleton of L-glutamic acid could potentially undergo modification to introduce the propylidene group. This is analogous to how L-glutamic acid serves as a building block for other complex molecules, where its core structure is enzymatically altered. researchgate.net
Enzymatic Mechanisms in this compound Formation (e.g., Transamination, Glutamate (B1630785) Synthase Pathways)
While the specific enzymatic machinery for this compound formation is unknown, general enzymatic reactions common in amino acid metabolism are likely involved. Key enzyme families that could play a role include:
Transaminases: These enzymes are crucial for the synthesis and degradation of amino acids by transferring an amino group from an amino acid to a keto acid. In the context of this compound, a transaminase could be involved in the final step of its synthesis, converting a keto-acid precursor into the final amino acid.
Glutamate Dehydrogenase: This enzyme catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia (B1221849). While its primary role is in nitrogen assimilation and glutamate metabolism, it highlights the enzymatic potential for modifying the glutamate structure. mdpi.com
Enzymes for Carbon-Carbon Bond Formation: The addition of the propyl group to the glutamate backbone would necessitate enzymes capable of catalyzing carbon-carbon bond formation, such as aldolases or synthases.
The biosynthesis of L-glutamic acid itself is well-understood and primarily occurs through two main pathways: the reductive amination of α-ketoglutarate catalyzed by glutamate dehydrogenase, and the glutamate synthase (GOGAT) cycle, which is particularly important for ammonia assimilation. bepls.com It is conceivable that a modified version of these pathways or enzymes from related metabolic routes could be involved in the formation of 4-substituted derivatives.
Integration of this compound within Broader Amino Acid Metabolic Networks
Given that this compound is an amino acid derivative, its biosynthesis and degradation would be integrated into the broader metabolic network of the organism. wikipedia.org As a non-proteinogenic amino acid, it might serve specialized functions, such as acting as a precursor for other secondary metabolites or having a role in signaling or defense mechanisms.
Chemical Synthesis and Analog Preparation of 4 Propylidene L Glutamic Acid
Methodologies for Total Chemical Synthesis of 4-Propylidene-L-glutamic Acid (e.g., from L-pyroglutamic acid derivatives)
The total chemical synthesis of this compound often commences from the readily available and chiral starting material, L-pyroglutamic acid. This approach leverages the inherent stereochemistry of the starting material to establish the desired configuration in the final product. A common strategy involves the derivatization of (2S)-pyroglutamic acid to introduce the 4-propylidene moiety. google.com
One established method proceeds through the formation of a 4-enamine intermediate from a protected pyroglutamate (B8496135). google.com The synthesis begins with the protection of the nitrogen and carboxylic acid functional groups of L-pyroglutamic acid. This protected pyroglutamate is then reacted with an amide or a nitrogen-containing acetal (B89532) at elevated temperatures (typically between 105°C and 115°C) to form a 4-enamine. google.com This enamine is a key intermediate that can undergo further reactions to introduce the desired alkylidene group.
Another approach involves the preparation of an enaminone from (2S)-pyroglutamic acid. rsc.org This enaminone intermediate has been shown to react in a 1,4-manner with organometallic reagents, such as Grignard reagents, to afford a variety of 4-alkylidene derivatives. rsc.org For the synthesis of this compound, a propyl-containing Grignard reagent would be employed. The resulting 4-propylidene pyroglutamate derivative can then be hydrolyzed to open the lactam ring and deprotected to yield the final this compound. google.com
The key steps in a typical synthesis from L-pyroglutamic acid are summarized below:
| Step | Description | Reagents/Conditions |
| 1 | Protection of L-pyroglutamic acid | Protection of the amine and carboxylic acid groups. |
| 2 | Formation of a 4-enamine or enone intermediate | Reaction with an amide acetal or oxidation. |
| 3 | Introduction of the propylidene group | Reaction with a propyl-containing nucleophile (e.g., Grignard reagent). |
| 4 | Ring opening and deprotection | Hydrolysis of the pyroglutamate ring and removal of protecting groups. |
Stereoselective Synthesis Approaches for Chiral Purity Control
Maintaining and controlling the stereochemistry at the C2 and C4 positions is paramount in the synthesis of this compound. The use of L-pyroglutamic acid as a starting material inherently sets the (S)-configuration at the C2 position. The stereoselectivity of the introduction of the propylidene group at the C4 position is a critical aspect of the synthesis.
Stereoselective methods often rely on the use of chiral auxiliaries or stereospecific reactions. For instance, the addition of organocuprates to a chiral enone derived from pyroglutamic acid can proceed with high stereoselectivity, allowing for the formation of the desired (2S, 4R) or (2S, 4S) epimer. rsc.org
Catalytic reduction of 4-alkylidenepyroglutamate derivatives has been shown to be stereospecific, yielding (2S, 4S)-4-alkylglutamic acids. rsc.org This suggests that if a related precursor to this compound were to be reduced, the stereochemistry of the final product could be controlled.
In some cases, a mixture of stereoisomers may be produced. To achieve high enantiomeric excess, chiral chromatography, such as HPLC with a chiral stationary phase, can be employed to separate the diastereomers. nih.govplos.org This purification step is crucial for obtaining optically pure this compound. The enantiomeric excess of intermediates is often monitored using techniques like HPLC with a chiral column to ensure the desired stereochemical purity is maintained throughout the synthesis. plos.org
Derivatization Strategies for this compound Analogues
The synthesis of analogs of this compound is essential for exploring the structure-activity relationships of this class of compounds. Derivatization strategies can target the carboxylic acid groups, the amino group, or the propylidene moiety.
The general principles of amino acid derivatization can be applied to this compound. For example, the carboxyl groups can be esterified or converted to amides. The amino group can be acylated or alkylated to introduce a variety of substituents.
Furthermore, modifications can be made to the propylidene group itself. For instance, analogs with different alkylidene chains (e.g., ethylidene, butylidene) can be synthesized by using the appropriate Grignard or other organometallic reagents in the synthetic sequence described in section 4.1. rsc.org Additionally, the double bond of the propylidene group could potentially be subjected to further chemical transformations, such as epoxidation or dihydroxylation, to create more complex analogs.
Derivatization is also a key strategy for enhancing the analytical detection of amino acids. Reagents can be used to introduce chromophores or fluorophores, which improve sensitivity in techniques like HPLC. nih.gov While not specific to this compound, these general strategies are applicable for its analysis and the characterization of its analogs.
Challenges in Chemical Synthesis and Potential for Racemization
The chemical synthesis of this compound is not without its challenges. One of the primary concerns is the potential for racemization at the chiral centers, particularly the α-carbon (C2).
The acidic proton at the α-carbon of glutamic acid and its derivatives can be susceptible to epimerization under certain reaction conditions, especially in the presence of strong bases or at elevated temperatures. The conversion of L-glutamic acid to L-pyroglutamic acid, a common starting material, is typically achieved by heating, which can pose a risk of racemization if not carefully controlled. google.comchemicalbook.com
During the synthesis, steps involving strong acids or bases for hydrolysis or deprotection must be carefully optimized to minimize the risk of racemization. google.com For instance, the hydrolysis of the pyroglutamate ring to form the linear glutamic acid derivative is a critical step where epimerization can occur. google.com
Another challenge lies in the stereoselective introduction of the 4-propylidene group. While methods exist to control the stereochemistry, achieving high diastereoselectivity can be difficult, sometimes resulting in mixtures of isomers that require tedious separation. nih.gov The Wittig reaction, a common method for forming double bonds, can sometimes lead to mixtures of E and Z isomers, which would add another layer of complexity to the purification of the final product. rsc.org
Structural Elucidation and Advanced Spectroscopic Analysis of 4 Propylidene L Glutamic Acid
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation (e.g., HRMS)
High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the molecular formula of 4-Propylidene-L-glutamic acid (C₈H₁₃NO₄). By providing a highly accurate mass measurement of the molecular ion, HRMS would distinguish it from other compounds with the same nominal mass. nih.gov Tandem MS (MS/MS) experiments would involve fragmenting the parent ion to produce a characteristic fragmentation pattern, which would provide further structural confirmation by identifying the loss of specific functional groups like water, carbon dioxide, or parts of the propylidene side chain.
Advanced Spectroscopic Techniques for Conformational Analysis (e.g., Residual Dipolar Coupling)
To understand the three-dimensional structure and preferred conformation in solution, advanced NMR techniques such as Residual Dipolar Coupling (RDC) analysis would be utilized. RDCs provide long-range structural information by measuring the orientation of internuclear vectors relative to an external magnetic field when the molecule is partially aligned in a liquid crystal medium. This data would help define the relative orientations of different parts of the molecule, such as the orientation of the propylidene side chain with respect to the amino acid backbone, providing insights that are not available from standard NOE or coupling constant measurements.
Without access to published studies containing this specific experimental data for this compound, a scientifically accurate and detailed article cannot be constructed.
Biological Roles and Functions of 4 Propylidene L Glutamic Acid
Role as a Metabolic Intermediate in Organisms (e.g., in Mycena pura)
There is currently no specific scientific evidence identifying 4-Propylidene-L-glutamic acid as a metabolic intermediate in the fungus Mycena pura. While Mycena pura, commonly known as the lilac bonnet, is known to produce various unique bioactive compounds, including puraquinonic acid and strobilurin D, its complete metabolome is not fully elucidated. wikipedia.orgultimate-mushroom.com
Non-proteinogenic amino acids in fungi and plants can serve as intermediates in the biosynthesis of secondary metabolites, which are compounds not essential for primary growth but crucial for ecological interactions. nih.gov These amino acids often arise from modifications of primary metabolic pathways. Given its structure as a derivative of L-glutamic acid, it is plausible that this compound could be synthesized from or converted into intermediates of central metabolic pathways, such as the citric acid cycle. nih.gov However, without direct experimental evidence from Mycena pura or other organisms, its role as a metabolic intermediate remains speculative.
Functional Implications in Fungal Metabolism and Physiology
The specific functions of this compound in fungal metabolism and physiology have not been detailed in available research. Fungi synthesize a vast array of non-proteinogenic amino acids that can have diverse physiological roles, including acting as toxins for defense, storage forms of nitrogen, or components of larger bioactive molecules. nih.gov
Glutamate (B1630785) and its derivatives are central to fungal metabolism. Glutamate metabolism is crucial for the assimilation of nitrogen and is linked to pathways that govern growth, morphogenesis, and responses to stress. nih.govnih.gov For example, in the pathogenic fungus Aspergillus fumigatus, glutamine (derived from glutamate) metabolism is essential for the activation of its immune-fighting functions. nih.gov Derivatives of glutamic acid can potentially influence these pathways, but the precise impact of the 4-propylidene modification is unknown.
Potential Signaling Roles and Regulatory Activities in Biological Systems
While L-glutamic acid is a major excitatory neurotransmitter in the mammalian nervous system, its signaling roles in fungi are less understood. acnp.orgprepladder.com In broader biological systems, glutamate and its analogs can act as signaling molecules that modulate cellular activity by interacting with specific receptors. nih.gov For instance, certain synthetic glutamic acid analogs have been shown to interact with metabotropic glutamate receptors, indicating that modifications to the glutamate structure can result in significant biological activity. nih.gov
Non-proteinogenic amino acids can also function as signaling molecules in plants and microorganisms, mediating communication or defense responses. wikipedia.org It is conceivable that this compound could have a signaling role, perhaps in interactions between fungal cells or with other organisms in their environment. However, this has not been experimentally verified.
Interactions with Microbial Communities and Environmental Responses
The role of this compound in mediating interactions with microbial communities is not documented. L-glutamic acid itself can influence the composition and function of microbial communities. For example, it can be utilized as a nutrient source by various microbes and can affect bacterial biofilm formation. nih.govnih.gov
Fungi release a variety of secondary metabolites, including amino acid derivatives, into their environment to interact with other fungi, bacteria, and plants. These interactions can be competitive (e.g., antibiotic activity) or cooperative. nih.gov Poly-γ-glutamate, a polymer of glutamic acid produced by some bacteria, has applications in various industries and can play a role in protecting the producing organism. nih.gov The specific contribution of this compound to the ecological interactions of fungi like Mycena pura is an area that requires further research.
Involvement in Nitrogen Assimilation and Carbon Metabolism Pathways
Direct involvement of this compound in nitrogen and carbon metabolism has not been reported. Its precursor, L-glutamate, is a critical link between these two fundamental metabolic processes. nih.gov Nitrogen is assimilated into organic molecules primarily through the conversion of α-ketoglutarate (a key intermediate in the carbon-focused citric acid cycle) into glutamate. nih.govyoutube.com This reaction, catalyzed by enzymes like glutamate dehydrogenase, incorporates ammonia (B1221849) into a carbon skeleton. nih.gov
Glutamate then serves as a primary nitrogen donor for the synthesis of other amino acids and nitrogen-containing compounds. nih.govnih.gov Because this compound is a modified form of glutamate, its synthesis would likely draw from the cellular pool of glutamate or its precursors, thus connecting it to central carbon and nitrogen pathways. It could potentially act as a storage compound for nitrogen or carbon, or it might be part of a specialized metabolic pathway that branches off from the central routes. mdpi.comresearchgate.net
Analytical Methodologies for 4 Propylidene L Glutamic Acid Research
Chromatographic Techniques for Separation and Purification (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of 4-Propylidene-L-glutamic acid from complex biological matrices. Given the chiral nature of this amino acid derivative, chiral HPLC methods are particularly important for resolving its enantiomers.
There are generally two strategic approaches to chiral separation in HPLC: indirect and direct methods. nih.gov The indirect approach involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase. chiralpedia.comnih.gov However, this method can be complex due to the need for a suitable functional group for derivatization and ensuring the chiral derivatizing agent is enantiomerically pure and does not cause racemization. chiralpedia.com
The direct approach, which is more commonly used, employs a chiral environment, either in the stationary phase or the mobile phase. nih.gov Chiral Stationary Phases (CSPs) are the most popular choice for this purpose. nih.gov For amino acids and their derivatives like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com
Polysaccharide-based CSPs: These are derived from cellulose (B213188) and amylose (B160209) and are known for their broad enantioselectivity. nih.gov
Macrocyclic Glycopeptide-based CSPs: These possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for the separation of polar and ionic compounds like amino acids. sigmaaldrich.com The Astec CHIROBIOTIC T column, which utilizes the teicoplanin macrocyclic glycopeptide, has been successful in resolving underivatized amino acid enantiomers. sigmaaldrich.com
The choice of mobile phase is also critical in achieving optimal separation. A common mobile phase for chiral separation of amino acids on a CHIROBIOTIC T column is a mixture of water, methanol, and formic acid. sigmaaldrich.com The concentration of the organic modifier can significantly impact retention and enantioselectivity. sigmaaldrich.com
| Technique | Stationary Phase | Mobile Phase Example | Detection |
|---|---|---|---|
| Chiral HPLC | Astec CHIROBIOTIC® T | Water:Methanol:Formic Acid | UV, Mass Spectrometry |
| Chiral HPLC | Chiralpak® IG-3 (immobilized amylose derivative) | Polar-organic, reversed-phase, or HILIC modes | UV, Mass Spectrometry |
Spectrometric Quantification Methods
Spectrometric methods offer sensitive and specific quantification of this compound. These techniques are often coupled with chromatographic separation for enhanced accuracy.
Mass Spectrometry (MS) , particularly when linked with HPLC (LC-MS/MS), is a powerful tool for the quantification of amino acid derivatives. nih.gov This method provides high sensitivity and selectivity, allowing for the detection and quantification of compounds at very low concentrations. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific fragmentation patterns of the target molecule. nih.gov
Raman Spectroscopy has also been utilized for the in-situ quantitative measurement of L-glutamic acid polymorphs in suspension. researchgate.net This technique could potentially be adapted for the quantification of this compound, offering the advantage of minimal interference from water. researchgate.net
Spectrophotometric assays have been developed for the measurement of L-glutamic acid. nih.gov These methods often rely on enzymatic reactions that produce a chromogenic or fluorogenic product, which can then be quantified. While not directly developed for this compound, similar enzymatic assays could be designed based on its specific metabolic pathways.
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| LC-MS/MS | Separation by HPLC followed by mass-based detection and fragmentation. | High sensitivity, high selectivity, structural information. | Requires specialized equipment and expertise. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Non-destructive, minimal water interference, in-situ measurements. researchgate.net | May require method development for specific quantification. |
| Spectrophotometry | Measurement of light absorption by a colored compound produced via an enzymatic reaction. | Relatively simple, cost-effective. | May lack the specificity of MS-based methods. |
Isotopic Labeling Approaches in Metabolic Flux Analysis (e.g., 13C, 15N-L-glutamic acid)
Isotopic labeling is a powerful technique to trace the metabolic fate of this compound within a biological system. By introducing molecules labeled with stable isotopes like ¹³C and ¹⁵N, researchers can follow the pathways of carbon and nitrogen atoms. researchgate.netnih.gov This approach, known as Metabolic Flux Analysis (MFA), provides quantitative insights into cellular metabolism. nih.gov
In the context of this compound, a derivative of glutamic acid, studies using labeled L-glutamic acid or its precursors can be highly informative. For instance, ¹³C-labeled glucose and ¹⁵N-labeled glutamine can be used to track the carbon and nitrogen fluxes through central metabolic pathways, including the synthesis and degradation of amino acids. researchgate.netnih.gov
The choice of isotopic tracer is crucial for the success of an MFA experiment. nih.gov For example, [U-¹³C₅]glutamine is often preferred for analyzing the tricarboxylic acid (TCA) cycle. nih.gov By analyzing the mass isotopomer distributions in downstream metabolites using techniques like mass spectrometry, the flow of atoms through various metabolic reactions can be determined. nih.gov
Dual-labeling experiments, using both ¹³C and ¹⁵N, allow for the simultaneous quantification of carbon and nitrogen fluxes. nih.gov This provides a more comprehensive picture of the metabolic network. nih.gov Glutamate (B1630785) is a central node in nitrogen metabolism, making labeled glutamic acid an excellent tracer for these studies. nih.gov
| Isotopic Tracer | Metabolic Pathway Traced | Analytical Technique |
|---|---|---|
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway nih.gov | Mass Spectrometry, NMR |
| [U-¹³C₅]glutamine | Tricarboxylic Acid (TCA) Cycle nih.gov | Mass Spectrometry, NMR |
| ¹⁵N-labeled substrates | Nitrogen metabolism, amino acid biosynthesis researchgate.net | Mass Spectrometry, NMR |
Future Directions and Emerging Research Avenues for 4 Propylidene L Glutamic Acid
Unexplored Biological Functions and Ecological Roles
The natural occurrence of 4-Propylidene-L-glutamic acid, primarily identified in the fungal genus Mycena, hints at a range of yet-to-be-discovered biological activities and ecological purposes. Non-proteinogenic amino acids (NPAAs) in plants and fungi often serve crucial roles in defense, signaling, and as metabolic intermediates. frontiersin.orgresearchgate.netmdpi.com The future exploration of this compound's role in its native biological context is a key area of research.
Potential research questions in this domain include:
Antimicrobial and Allelopathic Properties: Does this compound confer a protective advantage to Mycena species against competing microorganisms or grazing organisms? Many NPAAs exhibit antimicrobial or anti-herbivory effects. researchgate.net Investigating the compound's impact on various bacteria, fungi, and invertebrates could unveil novel bioactive properties.
Signaling and Communication: Could this molecule act as a signaling molecule within the fungus or in its interactions with other organisms in the ecosystem? Fungi are known to engage in complex chemical communication. nih.gov
Metabolic Intermediary: What is the biosynthetic pathway of this compound, and what role does it play in the primary or secondary metabolism of the producing organism? Understanding its metabolic context is fundamental to comprehending its function.
The table below summarizes potential ecological roles of non-proteinogenic amino acids, providing a framework for future investigations into this compound.
| Potential Ecological Role | Research Approach |
| Chemical Defense | Bioassays against bacteria, fungi, and herbivores. |
| Interspecies Signaling | Co-culture experiments and analysis of signaling pathways. |
| Nitrogen Storage | Isotopic labeling studies to trace nitrogen flow. |
| Metal Chelation | In vitro binding assays with various metal ions. |
Advanced Synthetic Strategies for Novel Analogues with Targeted Biological Activities
The development of sophisticated synthetic methodologies is paramount to unlocking the therapeutic and biotechnological potential of this compound and its derivatives. While synthetic routes for various glutamic acid analogues have been established, nih.govbeilstein-journals.orgacs.org the focus is now shifting towards creating novel analogues with precisely targeted biological activities.
Future synthetic endeavors could concentrate on:
Stereoselective Synthesis: Developing highly stereoselective synthetic routes to access different stereoisomers of this compound and its analogues will be crucial for structure-activity relationship (SAR) studies.
Bio-inspired Modifications: Creating analogues that mimic natural products or known pharmacophores could lead to compounds with enhanced potency and selectivity for specific biological targets.
Combinatorial Chemistry: Employing combinatorial approaches to generate libraries of this compound derivatives will accelerate the discovery of new bioactive molecules.
The synthesis of analogues targeting specific receptors, such as metabotropic glutamate (B1630785) receptors, has already shown promise for other glutamic acid derivatives. nih.gov A similar approach for this compound could yield novel therapeutics for neurological disorders.
Computational Chemistry and Molecular Modeling Applications in Structural and Mechanistic Studies
Computational chemistry and molecular modeling are indispensable tools for predicting the properties and interactions of molecules, thereby guiding experimental research. nih.govnih.govresearchgate.net For this compound, these in silico approaches can provide profound insights into its structure, reactivity, and potential biological targets.
Key areas for computational investigation include:
Conformational Analysis: Determining the preferred three-dimensional conformations of this compound in different environments (e.g., in solution, bound to a protein) is essential for understanding its biological activity.
Molecular Docking: Screening virtual libraries of biological targets to identify potential protein binding partners for this compound can rapidly generate hypotheses for experimental validation. nih.govnih.govresearchgate.net
Quantum Mechanical Calculations: Investigating the electronic structure and reactivity of the molecule can elucidate its chemical properties and potential reaction mechanisms.
The table below outlines how different computational methods can be applied to study this compound.
| Computational Method | Application to this compound |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its interactions with solvent and biological macromolecules. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions involving the molecule with high accuracy. |
| Virtual Screening | Identifying potential drug targets by docking the molecule into the binding sites of numerous proteins. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
